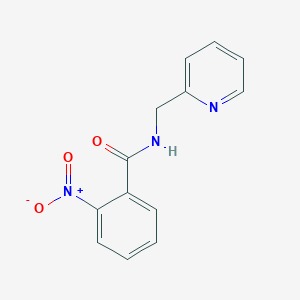

2-nitro-N-(pyridin-2-ylmethyl)benzamide

Description

2-Nitro-N-(pyridin-2-ylmethyl)benzamide is an organic compound with the molecular formula C13H11N3O3 and a molecular weight of 257.24 g/mol It is characterized by a nitro group attached to a benzamide structure, which is further linked to a pyridin-2-ylmethyl group

Properties

IUPAC Name |

2-nitro-N-(pyridin-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c17-13(15-9-10-5-3-4-8-14-10)11-6-1-2-7-12(11)16(18)19/h1-8H,9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABNSWVIYXUULG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-nitro-N-(pyridin-2-ylmethyl)benzamide can be achieved through several synthetic routes. One common method involves the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene using a bimetallic metal-organic framework (MOF) catalyst, such as Fe2Ni-BDC . The reaction typically takes place in dichloromethane at 80°C over 24 hours, yielding the desired product with good efficiency. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-Nitro-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Nitro-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may be explored for their biological activities, including potential antimicrobial or anticancer properties.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-nitro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The exact molecular pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Nitro-N-(pyridin-2-ylmethyl)benzamide can be compared with other similar compounds, such as:

2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide:

4-Nitro-N-(pyridin-2-ylmethyl)aniline: This compound has a nitro group at a different position on the benzene ring, which can affect its chemical properties and reactivity.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Biological Activity

2-Nitro-N-(pyridin-2-ylmethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its promising biological activity against various pathogens. This article reviews the compound's biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 243.22 g/mol. The compound features a nitro group and a pyridine ring, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis (Mtb) and Leishmania donovani , the causative agent of visceral leishmaniasis.

Activity Against Mycobacterium tuberculosis

In a study assessing various compounds for their antitubercular activity, this compound demonstrated a minimal inhibitory concentration (MIC) of 5.0 µg/mL against the Mtb H37Rv strain. This indicates significant potential as an antitubercular agent, especially when considering the increasing resistance to conventional therapies .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 5.0 | Mycobacterium tuberculosis |

| Other Compounds | Varies | Various |

Activity Against Leishmania donovani

The compound also showed notable activity against both promastigote and amastigote forms of Leishmania donovani . The 50% inhibitory concentration (IC50) values were 38.5 µg/mL for promastigotes and 86.4 µg/mL for intracellular amastigotes. These results suggest that the compound can effectively reduce parasite load in infected macrophages without exhibiting toxicity to the host cells .

| Form | IC50 (µg/mL) | Effectiveness |

|---|---|---|

| Promastigotes | 38.5 | Significant reduction |

| Intracellular Amastigotes | 86.4 | Significant reduction |

The biological activity of this compound appears to be linked to its ability to induce oxidative stress in pathogens. In treated macrophages, levels of reactive oxygen species (ROS) and nitric oxide (NO) increased significantly, which are critical factors in the immune response against intracellular pathogens . Additionally, the compound enhanced the efficacy of amphotericin B against AmB-resistant strains, indicating a synergistic effect that could be leveraged in treatment regimens .

Case Studies and Research Findings

- Combination Therapy with Amphotericin B : In vitro studies showed that combining this compound with amphotericin B resulted in greater than 85% reduction in parasite titers in infected macrophages compared to untreated controls .

- Cytotoxicity Assessment : The compound was tested for cytotoxicity against various cell lines, revealing no significant toxicity at therapeutic concentrations, which is crucial for its potential use in clinical settings .

- Pharmacokinetic Studies : Further research is needed to evaluate the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME), to better understand its viability as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.